molecular formula C19H11Cl2FN2O B2807118 1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252058-78-9

1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2807118
CAS No.: 252058-78-9
M. Wt: 373.21
InChI Key: PIFQJSFHOLFMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2-dihydropyridinecarbonitrile family, characterized by a pyridine core substituted with electron-withdrawing groups (e.g., nitrile, oxo) and aromatic moieties. Its structure includes a 2,6-dichlorobenzyl group at position 1 and a 4-fluorophenyl group at position 6, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2FN2O/c20-16-2-1-3-17(21)15(16)11-24-18(9-6-13(10-23)19(24)25)12-4-7-14(22)8-5-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFQJSFHOLFMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The dichlorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Cyclization and Oxidation: The final step involves cyclization to form the pyridinecarbonitrile core, followed by oxidation to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact. Catalytic hydrogenation and rearrangement reactions are often employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Strong bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can selectively induce apoptosis in malignant cells while sparing normal tissues. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibacterial agents . The presence of the dichlorobenzyl and fluorophenyl groups may contribute to its enhanced bioactivity.

Inhibition of Enzymatic Activity

Recent investigations have focused on the compound's ability to inhibit specific enzymes involved in disease processes. For instance, it has been identified as a potential inhibitor of deubiquitinating enzymes (DUBs), which play a significant role in regulating protein degradation pathways linked to cancer and neurodegenerative diseases . This inhibition could pave the way for novel therapeutic strategies targeting these pathways.

Neuroprotective Effects

Emerging research suggests that compounds related to this structure may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability to cross the blood-brain barrier (BBB) is critical for such applications, and studies on similar compounds indicate favorable permeability profiles .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the synthesis of various derivatives of pyridine-based compounds, including those structurally related to this compound. These derivatives were tested against cancer cell lines such as TK-10 and HT-29, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyridine derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications of the base structure significantly enhanced antimicrobial activity, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (Target) 1: 2,6-dichlorobenzyl; 6: 4-fluorophenyl C₁₉H₁₀Cl₂FN₂O ~373.21* High purity (NLT 97%); potential API intermediate
6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 1: 2,6-dichlorobenzyl; 6: 4-chlorophenyl C₁₉H₁₁Cl₃N₂O 389.67 Anticancer candidate (structural analog)
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile 6: 4-methoxyphenyl; 4: trifluoromethyl C₁₄H₉F₃N₂O₂ 294.23 Enhanced lipophilicity (logP ~2.8)
1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 1: 2,4-dichlorobenzyl; 6: 4-fluorophenyl C₁₉H₁₁Cl₂FN₂O 373.21 High-purity intermediate (NLT 97%)
6-(4-Fluorophenyl)-4-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4: 2-hydroxyphenyl; 6: 4-fluorophenyl C₁₈H₁₁FN₂O₂ 307.00 Anticancer activity (IC₅₀: 5–10 μM)

*Note: Molecular weight inferred from analogs in .

Key Findings from Comparative Analysis

  • Halogenation Impact :

    • The 2,6-dichlorobenzyl group in the target compound enhances steric bulk and metabolic stability compared to 2,4-dichlorobenzyl analogs .
    • Fluorine at the 4-position of the phenyl ring (vs. chlorine or methoxy) improves solubility and bioavailability due to reduced hydrophobicity .
  • Biological Activity: Compounds with a 4-fluorophenyl group (e.g., the target and compound) show moderate anticancer activity, likely due to interactions with kinase domains .
  • Thermal Stability :

    • Melting points (mp) vary significantly: The 2-hydroxyphenyl analog (mp 319–321°C) has higher thermal stability than the 2-ethoxyphenyl derivative (mp 261–263°C), attributed to intramolecular hydrogen bonding .

Biological Activity

1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, with the chemical formula C19H11Cl2FN2O and CAS number 252058-78-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, synthesizing relevant data, and presenting case studies that highlight its pharmacological properties.

  • Molecular Weight : 373.21 g/mol
  • Molecular Formula : C19H11Cl2FN2O
  • CAS Number : 252058-78-9

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the antiproliferative activity of synthesized derivatives against various cancer cell lines has been documented. The compound's structural features, particularly the presence of fluorine and dichlorobenzyl groups, are believed to enhance its biological activity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast)12.5
This compoundHCT116 (Colon)10.0
This compoundA549 (Lung)15.0

The mechanism through which this compound exerts its anticancer effects is not entirely understood but is thought to involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. Research suggests that it may induce apoptosis in cancer cells while sparing normal cells.

Metabolic Studies

Metabolic studies have shown that the compound is extensively metabolized in vivo. For example, a study involving rats demonstrated that a significant percentage of the compound was eliminated within four days post-administration, indicating efficient metabolic processing and potential safety for therapeutic use .

Case Study 1: Efficacy in Glioblastoma Cells

In a recent investigation into glioblastoma treatment options, derivatives of pyridinecarboxamide were tested for their efficacy. The study found that certain derivatives exhibited enhanced cytotoxicity when combined with established chemotherapeutics. This suggests a potential role for this compound in combination therapies for aggressive cancers like glioblastoma .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the pyridine ring and substituent groups influenced biological activity. Compounds with electron-withdrawing groups like fluorine showed increased potency against cancer cell lines compared to their non-fluorinated counterparts. This emphasizes the importance of chemical structure in determining biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving halogenated acetophenones, aldehydes, and cyanoacetate derivatives. A typical protocol involves refluxing 2,6-dichlorobenzyl-substituted precursors with 4-fluorophenyl aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol. Reaction optimization includes adjusting reflux duration (10–20 hours) and crystallization from DMF/ethanol mixtures . For analogs, trifluoromethylating agents or chlorobenzyl derivatives are used to introduce substituents, with reaction pH and solvent polarity critically influencing yields .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Peaks at ~2210 cm⁻¹ (C≡N stretch) and ~1640–1690 cm⁻¹ (C=O stretch) confirm functional groups .
  • ¹H-NMR : Aromatic proton signals (δ 6.72–7.78 ppm) and pyridone protons (δ 6.72–6.80 ppm) are diagnostic. Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) must be accounted for during interpretation .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 307–320) and fragmentation patterns validate the molecular formula .

Q. What in vitro models are used to evaluate its biological activity?

  • Methodological Answer : Anticancer activity is assessed using cell viability assays (e.g., MTT) against cancer cell lines. For example, pyridone derivatives with fluorophenyl substituents show IC₅₀ values in the micromolar range. Controls include untreated cells and reference drugs (e.g., doxorubicin). Data interpretation requires normalization to solvent controls and statistical validation .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) enhance reaction efficiency for halogenated intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of dichlorobenzyl intermediates, while ethanol reduces side-product formation .
  • Purification : Gradient crystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >85% purity .

Q. How to resolve contradictions in spectral data across studies?

  • Methodological Answer : Discrepancies in NMR or IR peaks may arise from:

  • Solvent polarity : Proton shifts vary between DMSO-d₆ (e.g., δ 6.80 for pyridone protons) and CDCl₃ (δ 6.72) due to hydrogen bonding .
  • Crystallization artifacts : Polymorphic forms can alter melting points (e.g., 301–314°C). Differential scanning calorimetry (DSC) identifies polymorphs .
  • Replication : Cross-validate data using standardized protocols (e.g., identical solvent systems and instrumentation) .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent variation : Compare analogs with substituents at the 2,6-dichlorobenzyl or 4-fluorophenyl positions. For example, replacing fluorine with methoxy groups reduces COX-2 inhibition .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies key interactions (e.g., hydrogen bonding with pyridone carbonyl) .
  • Bioisosteric replacement : Replace the nitrile group with carboxylic acids to assess solubility-bioactivity trade-offs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.